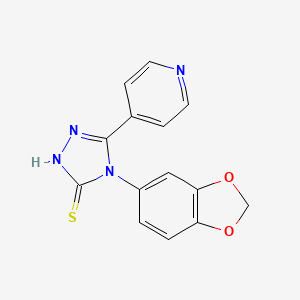
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP is a pyrrole derivative that contains both chlorophenyl and dimethylamino groups. It is commonly used as a reagent in organic synthesis and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to bind to DNA and RNA, causing damage to these molecules and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial properties. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its versatility. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be used in a wide range of applications, from organic synthesis to biological research. However, one limitation of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is its potential toxicity. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to be toxic to cells at high concentrations, and care must be taken when handling this compound.
未来方向
There are many potential future directions for research involving 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the development of new synthetic methods for the preparation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and related compounds. Another area of interest is the investigation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and its effects on biological systems.
合成方法
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be achieved through a number of different methods. One common method involves the use of a starting material such as 3-chloro-4-nitroaniline, which is then reacted with dimethylamine and a reducing agent such as iron powder. This reaction produces the intermediate 3-chloro-4-(dimethylamino)aniline, which can then be further reacted with 4-chlorophenyl isocyanate to yield the final product, 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione.
科学研究应用
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is in the field of organic synthesis, where it is commonly used as a reagent for the preparation of various pyrrole derivatives. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
属性
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWUZXGVONQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)


![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)